REACTION_CXSMILES
|
[CH2:1]([Br:10])[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3].[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[Br-:10].[CH2:1]([N+:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The slightly exothermic reaction
|
Type
|
CUSTOM
|
Details
|
was accompanied by the precipitation of the solid N-phenacylpyridinium bromide
|
Type
|
FILTRATION
|
Details
|
The salt was then filtered
|
Type
|
WASH
|
Details
|
washed thoroughly with anhydrous ether
|
Name
|
N-phenacylpyridinium bromide
|
Type
|
product
|
Smiles
|
[Br-].C(C(=O)C1=CC=CC=C1)[N+]1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |